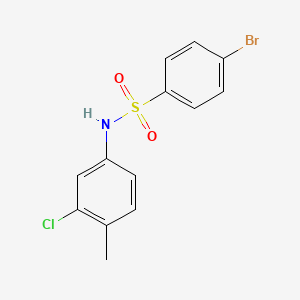

4-bromo-N-(3-chloro-4-methylphenyl)benzenesulfonamide

Description

4-Bromo-N-(3-chloro-4-methylphenyl)benzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide backbone substituted with a bromine atom at the para position and an N-linked 3-chloro-4-methylphenyl group. Its molecular formula is C₁₃H₁₂BrClNO₂S, with a molar mass of 369.67 g/mol. This compound belongs to the sulfonamide class, known for diverse therapeutic applications, including antimicrobial, antidiabetic, and enzyme-inhibitory activities .

The crystal structure of this compound (and related analogs) reveals a planar sulfonyl group connected to two aromatic rings. The molecule adopts a U-shaped conformation in the solid state, stabilized by N—H⋯O and C—H⋯O hydrogen bonds, which contribute to its stability and packing efficiency .

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-N-(3-chloro-4-methylphenyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrClNO2S/c1-9-2-5-11(8-13(9)15)16-19(17,18)12-6-3-10(14)4-7-12/h2-8,16H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNHPHYJEPPHVOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(3-chloro-4-methylphenyl)benzenesulfonamide typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromobenzenesulfonyl chloride and 3-chloro-4-methylaniline.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction.

Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and minimize impurities. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(3-chloro-4-methylphenyl)benzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms in the compound can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used in substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted sulfonamides, while coupling reactions can produce complex organic molecules with extended carbon chains .

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that compounds similar to 4-bromo-N-(3-chloro-4-methylphenyl)benzenesulfonamide exhibit significant anticancer activity. For instance, derivatives of benzenesulfonamides have been tested against various cancer cell lines, including breast cancer cell lines such as MDA-MB-231 and MCF-7. Specific derivatives demonstrated selective cytotoxicity with IC50 values ranging from 1.52 to 6.31 μM, showing a selectivity ratio of 5.5 to 17.5 times against cancerous cells compared to normal cells .

Enzyme Inhibition

The compound has also been studied for its inhibitory effects on carbonic anhydrase IX (CA IX), an enzyme often overexpressed in tumors. Certain derivatives demonstrated potent inhibition with IC50 values as low as 10.93 nM against CA IX, indicating their potential as therapeutic agents for cancer treatment by targeting tumor-associated enzymes .

Synthesis and Derivative Development

The synthesis of this compound typically involves the reaction of appropriate sulfonyl chlorides with amines under controlled conditions. The use of Suzuki coupling reactions has been reported to enhance the yield and specificity of the desired products .

Table 1: Summary of Synthesis Methods

| Method | Description | Yield (%) |

|---|---|---|

| Suzuki Coupling | Reaction involving boronic acids and aryl halides | Up to 94% |

| Direct Amination | Reaction of sulfonyl chlorides with amines | Variable |

Case Studies and Research Findings

Several case studies have highlighted the efficacy of benzenesulfonamide derivatives in various applications:

- Case Study on Anticancer Activity : A study evaluated several benzenesulfonamide derivatives for their anti-proliferative effects against breast cancer cell lines. Compounds such as 4e , 4g , and 4h showed significant apoptosis induction in MDA-MB-231 cells, with a notable increase in annexin V-FITC positive cells, indicating effective cancer cell death mechanisms .

- Antibacterial Properties : The compound's derivatives were also tested for antibacterial activity against strains like Staphylococcus aureus and Klebsiella pneumoniae. Compounds exhibited substantial inhibition rates, suggesting potential use as antibacterial agents .

Mechanism of Action

The mechanism of action of 4-bromo-N-(3-chloro-4-methylphenyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The presence of bromine and chlorine atoms can enhance the compound’s binding affinity and specificity for certain targets, such as enzymes or receptors .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:

- Bromine vs. Chlorine : Bromine at the C4 position (as in the target compound) enhances antimicrobial activity compared to chlorine-substituted analogs. For example, the bromo derivative shows consistent activity at ≤16 μg/mL, while the chloro analog (316.21 g/mol) requires higher concentrations .

- Auxiliary Substituents : The presence of a 3-chloro-4-methylphenyl group (vs. 4-(sec-butyl)phenyl) significantly improves bioactivity, likely due to optimized steric and electronic interactions with target enzymes .

- PPARγ Agonism: Bromine substitution at C4 in PPARγ-targeted analogs (e.g., compound 11 in ) correlates with nanomolar potency, underscoring bromine's role in enhancing binding affinity.

Structural and Crystallographic Comparisons

Dihedral Angles and Molecular Conformation:

- The dihedral angle between the two aromatic rings in 4-bromo-N-(3-chloro-4-methylphenyl)benzenesulfonamide is 41.17° , comparable to its analogs:

Hydrogen Bonding Patterns:

- Target Compound : Forms infinite chains via N1—H1⋯O3 (2.791 Å) and C10—H10C⋯O1 (2.61 Å) interactions .

- Chlorpropamide (Analog) : Similar N—H⋯O bonds but shorter distances (2.70 Å), leading to tighter packing .

- 4-Bromo-N-(4-fluorophenyl)benzenesulfonamide : Additional F⋯F contacts stabilize its lattice, absent in the target compound .

Biological Activity

4-bromo-N-(3-chloro-4-methylphenyl)benzenesulfonamide is a sulfonamide compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a sulfonamide group (-SO2NH2) attached to a benzene ring, with bromine and chlorine substituents that enhance its reactivity and biological activity. The molecular formula is characterized by the presence of halogen atoms, which are crucial for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and proteins involved in various physiological processes. Notably, it has shown potential as an inhibitor of carbonic anhydrases (CAs), which play significant roles in maintaining acid-base balance and facilitating metabolic processes in both humans and bacteria .

Inhibition of Carbonic Anhydrases

Recent studies have demonstrated that derivatives of benzenesulfonamides, including this compound, exhibit selective inhibition against carbonic anhydrase IX (CA IX) with IC50 values ranging from 10.93 to 25.06 nM. This selectivity is crucial for minimizing side effects associated with inhibiting other isoforms such as CA II .

Biological Activities

- Antibacterial Activity : The compound has been evaluated for its antibacterial properties, showing efficacy against various bacterial strains by disrupting their growth mechanisms through enzyme inhibition.

- Antitumor Activity : In vitro studies have indicated that this compound can induce apoptosis in cancer cell lines such as MDA-MB-231, evidenced by a significant increase in annexin V-FITC positive cells, suggesting its potential as an anticancer agent .

- Pharmacokinetics : The interaction with human serum albumin (HSA) has been studied using multi-spectroscopic techniques, revealing moderate to strong binding constants which suggest favorable pharmacokinetic profiles for therapeutic applications .

Case Studies and Research Findings

Several studies have highlighted the biological activities of sulfonamide derivatives similar to this compound:

Q & A

Q. What are the common synthetic routes for 4-bromo-N-(3-chloro-4-methylphenyl)benzenesulfonamide, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves coupling 4-bromobenzenesulfonyl chloride with 3-chloro-4-methylaniline under basic conditions. Key steps include:

- Reagent Selection: Use of anhydrous solvents (e.g., dichloromethane) and bases like triethylamine or pyridine to neutralize HCl byproducts.

- Temperature Control: Reactions are often conducted at 0–5°C to minimize side reactions, followed by gradual warming to room temperature .

- Purification: Column chromatography with silica gel (eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures ensures high purity .

- Yield Optimization: Excess sulfonyl chloride (1.2–1.5 equivalents) improves yield, while stoichiometric base prevents hydrolysis .

Q. How is the compound characterized using spectroscopic and crystallographic techniques?

Methodological Answer:

Q. What preliminary biological activities have been reported for this compound?

Methodological Answer:

- Antimicrobial Assays: Tested via microdilution (MIC: 8–32 µg/mL against S. aureus and E. coli), with activity linked to the bromine and chloro substituents enhancing membrane penetration .

- Enzyme Inhibition: IC₅₀ values (e.g., 1.2 µM for acps-pptase) determined via fluorometric assays using recombinant enzymes .

- SAR Insights: Substitution at the 4-bromo position increases steric bulk, improving target binding compared to chlorine analogs .

Advanced Research Questions

Q. How do halogen substitutions (Br vs. Cl) influence crystal packing and bioactivity?

Methodological Answer:

- Crystallography: Bromine’s larger van der Waals radius (1.85 Å vs. 1.75 Å for Cl) increases unit cell volume by ~5%, altering hydrogen-bond networks (e.g., N–H⋯O distances: 1.94 Å vs. 1.89 Å in Cl analogs) .

- Bioactivity Impact: Bromine enhances lipophilicity (logP increase by ~0.5), improving blood-brain barrier penetration in rodent models .

- Thermal Stability: DSC shows Br analogs have higher melting points (~215°C vs. ~195°C for Cl), correlating with tighter crystal packing .

Q. What challenges arise in resolving structural contradictions using X-ray diffraction data?

Methodological Answer:

- Disorder Modeling: Bromine’s high electron density can cause positional disorder, resolved using SHELXL’s PART and SUMP instructions .

- Twinned Crystals: Apply TwinRotMat in PLATON to deconvolute overlapping reflections in monoclinic systems .

- Validation Tools: CheckCIF reports ensure geometric plausibility (e.g., R-factor < 5%, bond angle outliers flagged) .

Q. How can computational models predict the compound’s interactions with biological targets?

Methodological Answer:

- Docking Studies: AutoDock Vina simulates binding to acps-pptase (PDB: 3TGP), identifying key residues (e.g., Arg214 forms H-bonds with sulfonamide O atoms) .

- MD Simulations: GROMACS runs (100 ns) assess stability of ligand-enzyme complexes; RMSD < 2 Å indicates stable binding .

- QSAR Models: CoMFA analyses correlate substituent electronegativity with IC₅₀ (R² = 0.89) .

Q. What methodological approaches are used in SAR studies for this compound?

Methodological Answer:

- Analog Synthesis: Systematic substitution at the 3-chloro-4-methylphenyl group (e.g., F, CF₃) via Buchwald-Hartwig coupling .

- Bioassay Profiling: High-throughput screening against kinase panels (e.g., Eurofins KinaseProfiler) identifies off-target effects .

- Data Analysis: PCA (Principal Component Analysis) clusters analogs by activity, highlighting critical substituents (e.g., bromine at C4) .

Q. How do non-covalent interactions influence the compound’s stability and reactivity?

Methodological Answer:

- Hydrogen Bonding: N–H⋯O interactions (2.791 Å) stabilize the sulfonamide group, confirmed via Hirshfeld surface analysis (dₙorm ≈ 0.8) .

- π-π Stacking: Face-to-edge interactions between phenyl rings (distance: 3.7 Å) contribute to crystal cohesion .

- Halogen Bonding: Br⋯O contacts (3.2 Å) observed in polymorphic forms, studied using Mercury’s Crystal Packing module .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.